4-Phenylpiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJHHUNNKMJOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde intermediates . This method allows for the formation of the piperidine ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like hydrogenation, cyclization, and functional group modifications to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-Phenylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to certain pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and final products.
Mechanism of Action
The mechanism of action of 4-Phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular pathways. For example, it can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Stereochemical Considerations
4-Methylpiperidine-3-carboxylic Acid (CAS 116140-15-9)
- Structure : Replaces the phenyl group with a methyl group.
- The methyl group may also decrease steric hindrance, favoring interactions with compact binding pockets .
- Molecular Formula: C₇H₁₃NO₂ vs. C₁₂H₁₅NO₂ (4-phenyl analog).
(3R,4S)-4-(Phenylcarbamoyl)piperidine-3-carboxylic Acid (CAS 654647-08-2)
- Structure : Introduces a phenylcarbamoyl group instead of the carboxylic acid.
- Impact : The amide functionality reduces acidity, altering solubility and hydrogen-bonding capacity. This modification may enhance metabolic stability but limit ionic interactions .
1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic Acid
- Structure: Adds a cyano and diphenylpropyl chain to the piperidine nitrogen.
- The cyano group introduces electron-withdrawing effects, which could influence electronic distribution .
Fluorophenyl Derivatives (e.g., 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic Acid)
- Structure : Incorporates a fluorophenyl group.
- The fluorine atom may also engage in halogen bonding .
Stereochemical and Conformational Differences
The stereochemistry at positions 3 and 4 significantly influences biological activity. For example:
- (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 197900-77-9) : The Boc-protected derivative is a common synthetic intermediate. The (3S,4S) configuration may adopt distinct conformations compared to (3R,4R) isomers, affecting interactions with chiral targets .
- Methyl 1-Methyl-4-phenylpiperidine-3-carboxylates : Four diastereoisomers exist due to asymmetric carbons at positions 3 and 4. Conformational analysis reveals variations in ring puckering, influencing binding to receptors like histamine H₁ .
Boc-Protected Derivatives (e.g., CAS 221141-79-3)
- Role : The tert-butoxycarbonyl (Boc) group protects the amine during synthesis, enabling stepwise functionalization. Boc removal under acidic conditions (e.g., HCl) regenerates the free amine for further reactions .
- Stability : Boc derivatives are stable under basic conditions but hydrolyze in strong acids, making them ideal for orthogonal protection strategies.
Carboxylic Acid vs. Ester Derivatives
Data Tables
Table 1: Key Properties of 4-Phenylpiperidine-3-carboxylic Acid and Analogs
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not provided | C₁₂H₁₅NO₂ | 205.26 | Phenyl (C4), COOH (C3) |
| 4-Methylpiperidine-3-carboxylic acid | 116140-15-9 | C₇H₁₃NO₂ | 143.18 | Methyl (C4), COOH (C3) |
| (3R,4S)-4-(Phenylcarbamoyl) derivative | 654647-08-2 | C₁₃H₁₆N₂O₃ | 248.28 | Phenylcarbamoyl (C4), COOH (C3) |
| 1-Boc-4-phenylpiperidine-3-carboxylic acid | 221141-79-3 | C₁₇H₂₃NO₄ | 305.37 | Boc-protected amine, COOH (C3) |
Biological Activity
4-Phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with various substituents. For instance, the compound can be synthesized through the reaction of 4-bromo-2,2-diphenylbutanenitrile with methyl 4-phenylpiperidine-4-carboxylate, resulting in a series of derivatives that exhibit varying biological activities .
Characterization Techniques:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
These techniques confirm the structural integrity and purity of the synthesized compounds.
Pharmacological Effects
- Dopamine Reuptake Inhibition :
- Analgesic Properties :
- Antimicrobial Activity :
- Kv1.3 Channel Blockade :
Structure-Activity Relationship (SAR)
The biological activity of 4-phenylpiperidine derivatives is heavily influenced by their structural modifications. For instance:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Diphenoxylate | 0.002 | Potent Kv1.3 blocker |
| Piperidine Derivative A | 0.045 | Dopamine reuptake inhibitor |
| Piperidine Derivative B | 0.030 | Analgesic effect |
These findings suggest that specific substitutions on the piperidine ring can enhance desired pharmacological effects while minimizing side effects.
Case Studies
- Analgesic Efficacy :
- Autoimmune Disease Treatment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
